

A Comprehensive Technical Guide to the Thermochemical Properties of 3-Ethylheptanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethylheptanoic acid**

Cat. No.: **B075990**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylheptanoic acid (C9H18O2) is a branched-chain carboxylic acid. A thorough understanding of its thermochemical properties is essential for various applications, including reaction calorimetry, process safety, and the development of structure-property relationships in drug design. This technical guide provides a summary of available calculated thermochemical data for **3-Ethylheptanoic acid** and details the standard experimental protocols for the determination of these properties.

Thermochemical Data

While specific experimental thermochemical data for **3-Ethylheptanoic acid** is not readily available in the public domain, calculated values provide useful estimations for modeling and predictive purposes. The following tables summarize key thermochemical properties of **3-Ethylheptanoic acid**, primarily derived from the Joback method, a group contribution estimation technique.^[1]

Table 1: Calculated Thermodynamic Properties of **3-Ethylheptanoic Acid**^[1]

Property	Symbol	Value	Unit	Source
Molar Mass	M	158.24	g/mol	-
Ideal Gas Heat Capacity (at 298.15 K)	C _{p,gas}	Value not available	J/(mol·K)	-
Enthalpy of Formation (gas, at 298.15 K)	ΔfH° _{gas}	-499.18	kJ/mol	Joback Calculated Property[1]
Enthalpy of Fusion	ΔfusH°	21.23	kJ/mol	Joback Calculated Property[1]
Enthalpy of Vaporization (at 298.15 K)	ΔvapH°	58.66	kJ/mol	Joback Calculated Property[1]
Standard Gibbs Free Energy of Formation	ΔfG°	-243.28	kJ/mol	Joback Calculated Property[1]

Table 2: Calculated Physical Properties of **3-Ethylheptanoic Acid**[1]

Property	Symbol	Value	Unit	Source
Normal Boiling Point	T _{boil}	509.15 ± 2.00	K	NIST[1]
Normal Melting Point	T _{fus}	286.94	K	Joback Calculated Property[1]
Critical Temperature	T _c	721.77	K	Joback Calculated Property[1]
Critical Pressure	P _c	2715.50	kPa	Joback Calculated Property[1]
Critical Volume	V _c	0.558	m ³ /kmol	Joback Calculated Property[1]

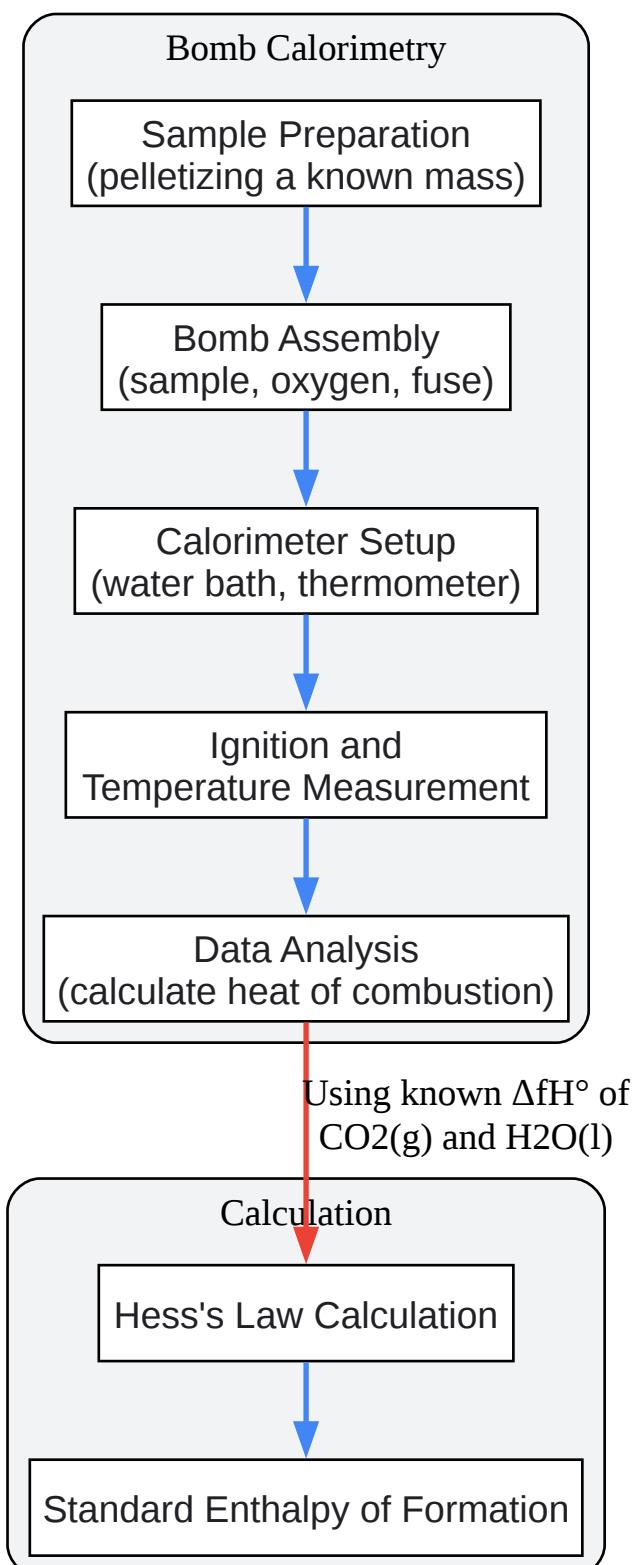
Experimental Protocols for Thermochemical Data Determination

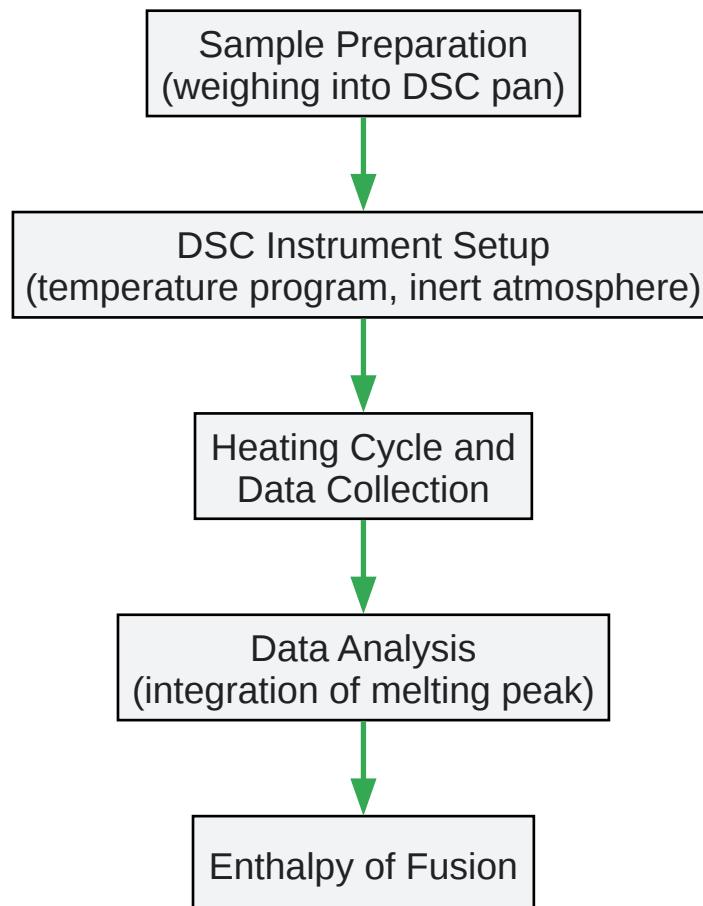
The following sections detail the standard experimental methodologies for determining the key thermochemical properties of carboxylic acids like **3-Ethylheptanoic acid**.

Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which is measured experimentally using bomb calorimetry.

Experimental Workflow for Enthalpy of Formation Determination





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethylheptanoic acid (CAS 14272-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermochemical Properties of 3-Ethylheptanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075990#thermochemical-data-for-3-ethylheptanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com